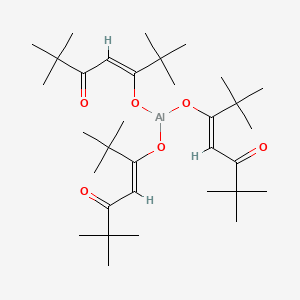

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

CAS No.:

Cat. No.: VC13777518

Molecular Formula: C33H57AlO6

Molecular Weight: 576.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H57AlO6 |

|---|---|

| Molecular Weight | 576.8 g/mol |

| IUPAC Name | (Z)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |

| Standard InChI | InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b2*8-7+;8-7-; |

| Standard InChI Key | UREKUAIOJZNUGZ-GECNZSFWSA-K |

| Isomeric SMILES | CC(/C(=C\C(=O)C(C)(C)C)/O[Al](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C/C(=O)C(C)(C)C)/C(C)(C)C)(C)C |

| SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)O[Al](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |

| Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)O[Al](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) features a central aluminum(III) ion coordinated to three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands. Each ligand binds via the oxygen atoms of the β-diketone moiety, forming a six-coordinate octahedral geometry . The steric bulk of the tetramethyl groups on the ligand backbone enhances the compound’s stability by shielding the metal center from nucleophilic attack.

The IUPAC name, (Z)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one, reflects the complex stereochemistry of the ligand arrangement. Spectroscopic data, including NMR and IR, confirm the presence of chelated diketone bonds and the absence of free hydroxyl groups, consistent with full ligand coordination .

Physical Properties

The compound crystallizes as a white solid with a melting point of 255–267°C and a boiling point exceeding 400°C . Its high thermal stability is attributed to the rigid ligand framework, which minimizes decomposition during sublimation or evaporation. Key physical properties are summarized in Table 1.

Table 1: Physical Properties of Aluminum Tris(2,2,6,6-Tetramethyl-3,5-Heptanedionate)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Al(TMHD)₃ typically involves the reaction of aluminum(III) salts with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in an anhydrous solvent such as tetrahydrofuran (THF) or ethanol . The general reaction proceeds as follows:

The product is purified via recrystallization or vacuum sublimation to remove unreacted ligands and byproducts . Alternative methods include metathesis reactions using aluminum alkoxides or direct ligand exchange with hydrated aluminum salts.

Industrial-Scale Production

Industrial production prioritizes ligand stoichiometry and solvent selection to maximize yield. Process optimization focuses on minimizing residual chloride ions, which can compromise the compound’s thermal stability . Scalable techniques, such as continuous flow reactors, are employed to ensure consistent product quality.

Applications in Materials Science and Chemistry

Thin-Film Deposition

Al(TMHD)₃ is widely used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to fabricate aluminum oxide (Al₂O₃) films. Its volatility and clean decomposition profile at elevated temperatures (>300°C) make it ideal for producing high-purity, conformal coatings on semiconductors and optical devices. Comparative studies show superior film uniformity compared to alternatives like trimethylaluminum .

Catalysis

In homogeneous catalysis, Al(TMHD)₃ acts as a Lewis acid catalyst in Diels-Alder reactions and Friedel-Crafts alkylations. The electron-withdrawing effect of the TMHD ligands enhances the aluminum center’s electrophilicity, accelerating substrate activation . Recent work explores its role in polymerization catalysts for biodegradable plastics.

Coordination Chemistry

The compound serves as a model system for studying ligand-metal interactions in β-diketonate complexes. Structural analogs with transition metals (e.g., Cu, Fe) exhibit varied redox properties, but Al(TMHD)₃’s inertness enables precise mechanistic studies without interference from metal-centered reactivity.

Research Advancements and Comparative Analysis

Thermal Stability Studies

Thermogravimetric analysis (TGA) reveals a single-step decomposition profile at 320–400°C, yielding Al₂O₃ and volatile ligand fragments. This contrasts with analogous complexes like aluminum acetylacetonate, which decompose at lower temperatures (200–250°C) due to less steric protection .

Volatility and Sublimation Kinetics

The sublimation rate of Al(TMHD)₃ follows Arrhenius behavior, with an activation energy of 98 kJ/mol . This property is critical for CVD applications, where precise control over precursor delivery is necessary. Table 2 compares Al(TMHD)₃ with other aluminum β-diketonates.

Table 2: Comparison of Aluminum β-Diketonates

| Compound | Melting Point (°C) | Decomposition Temp (°C) | Volatility |

|---|---|---|---|

| Al(TMHD)₃ | 255–267 | 320–400 | High |

| Aluminum acetylacetonate | 192–194 | 200–250 | Moderate |

| Aluminum hexafluoroacetylacetonate | 168–170 | 180–220 | Low |

Emerging Applications

Recent studies investigate Al(TMHD)₃ as a precursor for metal-organic frameworks (MOFs) and nanoparticle synthesis. Its slow decomposition kinetics enable controlled growth of aluminum oxide nanoparticles with narrow size distributions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume